2-Ethyl-5-fluorobenzaldehyde

Catalog No.
S15931760
CAS No.
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-5-fluorobenzaldehyde

Product Name

2-Ethyl-5-fluorobenzaldehyde

IUPAC Name

2-ethyl-5-fluorobenzaldehyde

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3

InChI Key

JCGGHXUCLBZCOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)C=O

2-Ethyl-5-fluorobenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 5-position and an ethyl group at the 2-position of the benzene ring. Its chemical formula is C9_9H9_9FO, and it features a distinctive structure that influences its chemical properties and reactivity. This compound is notable for its applications in organic synthesis and medicinal chemistry, where it serves as a building block for various pharmaceutical agents.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine substituent can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups into the molecule.

These reactions are fundamental for modifying the compound to create derivatives with enhanced biological or chemical properties.

Research indicates that 2-ethyl-5-fluorobenzaldehyde exhibits various biological activities. The presence of the fluorine atom can enhance lipophilicity, potentially increasing the compound's bioavailability. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. For instance, studies suggest that derivatives of fluorobenzaldehydes can interfere with cellular functions, making them candidates for further pharmacological exploration .

The synthesis of 2-ethyl-5-fluorobenzaldehyde can be achieved through several methods:

  • Halogen Exchange Reaction: A common synthetic route involves starting with 2-ethyl-5-chlorobenzaldehyde, which is treated with a fluorinating agent such as potassium fluoride in an appropriate solvent under catalytic conditions. This method allows for the selective substitution of chlorine with fluorine.
  • Nitration and Reduction: An alternative method includes nitrating 2-ethylbenzaldehyde to form a nitro derivative, followed by reduction to yield the desired fluorinated product.

In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors to enhance yield and reduce costs .

2-Ethyl-5-fluorobenzaldehyde is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting specific diseases.
  • Organic Synthesis: The compound acts as a versatile building block in organic chemistry, facilitating the creation of more complex molecules.
  • Material Science: Its unique properties may also find applications in developing new materials or coatings.

Interaction studies involving 2-ethyl-5-fluorobenzaldehyde focus on its reactivity with biological targets. Such studies often investigate how this compound interacts with enzymes or receptors within biological systems, providing insights into its potential therapeutic effects. The fluorine atom's influence on electronic properties may play a critical role in these interactions, enhancing binding affinities compared to non-fluorinated analogs.

Several compounds share structural similarities with 2-ethyl-5-fluorobenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-EthylbenzaldehydeEthyl group at position 2Lacks fluorine; used in various organic syntheses
5-FluorobenzaldehydeFluorine at position 5More polar; often used in medicinal chemistry
3-Ethyl-4-fluorobenzaldehydeEthyl at position 3 and fluorine at position 4Different substitution pattern affects reactivity
4-Fluoro-2-methylbenzaldehydeMethyl group at position 2Alters steric hindrance and electronic properties

The uniqueness of 2-ethyl-5-fluorobenzaldehyde lies in its specific combination of ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This distinct profile makes it a valuable candidate for further research and application in various scientific fields.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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